molecular formula C8H9N3 B1525255 6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190316-32-5

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No. B1525255
CAS RN: 1190316-32-5
M. Wt: 147.18 g/mol
InChI Key: TXFMWOPWSPFYMO-UHFFFAOYSA-N
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Description

“6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . The molecular formula is C8H9N3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study synthesized a new bidentate Schiff base ligand by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of “6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” can be represented by the SMILES string Cc1ccc2c(c[nH]c2n1)N . The InChI is InChI=1S/C8H9N3/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) .

Scientific Research Applications

I have conducted a search for the scientific research applications of “6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine”, also known as “3-AMINO-6-METHYL-4-AZAINDOLE”. However, there is limited information available on the web regarding specific applications for this compound. Below is a general overview based on the available information:

Potential Application in Diabetes Management

Compounds similar to “6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine” have been studied for their potential to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Role in Treatment of Tenosynovial Giant Cell Tumour

Orphan designation has been granted for related pyrrolopyridine compounds for the treatment of tenosynovial giant cell tumour, localized and diffuse type .

Biochemical and Biophysical Properties

Various isomeric azaindoles, which include compounds like “3-AMINO-6-METHYL-4-AZAINDOLE”, have been noted for their interesting biochemical and biophysical properties. This has led researchers to design novel synthetic methods for azaindole core units .

Synthesis of Azaindole Derivatives

The azaindole framework has been used in the design of kinase inhibitors and other biologically active molecules. Synthetic approaches often involve reactions with pyridine derivatives .

properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFMWOPWSPFYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269296
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

CAS RN

1190316-32-5
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 3
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 4
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 5
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

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